molecular formula C4H5NO3 B554408 Z-L-Gla(OtBu)2-OH CAS No. 60686-50-2

Z-L-Gla(OtBu)2-OH

Cat. No.: B554408
CAS No.: 60686-50-2
M. Wt: 437,49 g/mole
InChI Key: NQTADLQHYWFPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Gla(OtBu)2-OH typically involves the protection of the amino and carboxyl groups of glutamic acid. The process starts with the protection of the amino group using a benzyloxycarbonyl (Z) group. The carboxyl groups are then protected using tert-butyl (OtBu) esters. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: The compound can be reduced to remove the protective groups, yielding the free amino acid.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include the free amino acid and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Z-L-Gla(OtBu)2-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex peptides and proteins. In biology, it is used to study protein-protein interactions and enzyme mechanisms. In medicine, it has potential therapeutic applications due to its biological activity .

Mechanism of Action

The mechanism of action of Z-L-Gla(OtBu)2-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • Z-Glu(OtBu)-OH
  • Z-Asp(OtBu)-OH
  • Fmoc-Glu(OtBu)-OH

Comparison: Z-L-Gla(OtBu)2-OH is unique due to its dual protection of the carboxyl groups, which provides greater stability and versatility in synthetic applications. Compared to similar compounds, it offers enhanced reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRFPOKYPNCYJU-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679829
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60686-50-2
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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